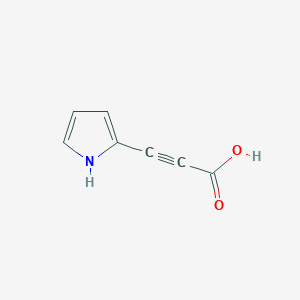

3-(1H-Pyrrol-2-YL)prop-2-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5NO2 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C7H5NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,(H,9,10) |

InChI Key |

HLKAMZCTVZJEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrrol 2 Yl Prop 2 Ynoic Acid and Its Analogues

Established Reaction Pathways for the Pyrrole-Propynoic Acid Core

The construction of the pyrrole-propynoic acid core relies on a variety of established reaction pathways that offer versatility and efficiency in generating diverse analogues. These methods often involve either the formation of the pyrrole (B145914) ring followed by the introduction of the propynoic acid side chain, or the simultaneous construction of both moieties.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been effectively employed in the synthesis of pyrrole derivatives. A common strategy involves the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. In the context of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid synthesis, this would typically involve the coupling of a 2-halopyrrole derivative with propiolic acid or its ester, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com These reactions are valued for their functional group tolerance and high yields.

A flexible two-step, one-pot procedure has been developed for synthesizing 2-aryl propionic acids, which could be adapted for pyrrole derivatives. mdpi.com This involves a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene. mdpi.com

Multi-Component Reaction Approaches for Pyrrole Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrroles in a single step from three or more starting materials. bohrium.comorientjchem.orgresearchgate.net Various MCRs have been developed for the synthesis of the pyrrole ring, which can then be further functionalized to introduce the prop-2-ynoic acid side chain. bohrium.comsemanticscholar.org

One notable MCR involves the reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and an amine source, often catalyzed by a Lewis acid like iron(III) chloride. acs.org This approach allows for the rapid assembly of highly substituted pyrroles. Another strategy utilizes the reaction of arylglyoxals, amines, and β-keto esters or dialkyl acetylenedicarboxylates to produce polysubstituted pyrroles. semanticscholar.org These MCRs provide a convergent and diversity-oriented pathway to a wide range of pyrrole derivatives. orientjchem.org

Condensation and Cyclization Reactions involving Pyrrole Precursors

Classical condensation and cyclization reactions remain fundamental to pyrrole synthesis. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. orientjchem.org While effective, this method often requires harsh conditions.

More contemporary approaches involve the cyclization of suitably functionalized acyclic precursors. For example, a three-step sequence has been developed to construct 2,3-disubstituted pyrroles from 2,2-dimethoxyethylamine, aryl/alkyl sulfonyl chlorides, and alkynes bearing electron-withdrawing groups. nih.govnih.gov This method proceeds via a proposed 5-exo-trig cyclization of an N-sulfonyl vinylogous carbamate. nih.gov

Novel Catalytic Systems and Reagents in Synthesis

The development of novel catalytic systems and reagents continues to advance the synthesis of pyrrole derivatives, offering improved efficiency, selectivity, and milder reaction conditions.

Lewis Acid-Catalyzed Cyclizations

Lewis acids play a crucial role in promoting various cyclization reactions to form the pyrrole ring. For instance, the treatment of α-(N-enamino)-hydrazones with a Lewis acid catalyst like zinc(II) triflate can efficiently produce highly functionalized pyrroles. researchgate.net These reactions often proceed through the activation of a carbonyl or imine group, facilitating intramolecular attack and subsequent cyclization. The enantioselective Friedel–Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides has been achieved in an aqueous medium using a chiral ligand and a Lewis acid like zinc triflate. acs.org

A notable method involves a three-step sequence for constructing pyrroles from 2,2-dimethoxyethylamine, aryl/alkyl sulfonyl chlorides, and alkynes with electron-withdrawing groups. nih.govnih.gov The key step is a Lewis acid-promoted 5-exo-trig cyclization. nih.gov

Transition Metal-Mediated Transformations

Transition metals other than palladium also offer unique catalytic activities for pyrrole synthesis. For instance, zinc iodide and rhodium complexes have been used to catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org These reactions provide a mild and efficient pathway to these important heterocycles. organic-chemistry.org

Furthermore, transition metal-catalyzed cycloaddition reactions are widely employed for constructing the pyrrole skeleton with high regioselectivity. sioc-journal.cn These include [3+2], [4+1], and [2+2+1] cycloadditions, which offer efficient and atom-economical routes to pyrrole-2-carboxylates and related derivatives. sioc-journal.cn

Regioselectivity and Stereoselectivity Control in Pyrrole Alkyne Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound analogues to ensure the desired constitutional isomers and spatial arrangement of atoms. khanacademy.org

Regioselectivity , in the context of pyrrole alkyne synthesis, often refers to controlling the position of substitution on the pyrrole ring and the orientation of addition across the alkyne triple bond. researchgate.netorganic-chemistry.org For instance, in multicomponent reactions used to construct substituted pyrroles, the choice of catalyst and solvent can significantly influence where each component adds to the final heterocyclic structure. researchgate.net The electronic properties of the substrates also play a crucial role. For example, the electrophilicity of unsymmetrical alkynes can dictate the regioselectivity of addition reactions. nih.gov Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to enhance regioselectivity in certain pyrrole syntheses. organic-chemistry.org

Stereoselectivity deals with the preferential formation of one stereoisomer over another. khanacademy.org In the context of synthesizing analogues of this compound, this could involve controlling the geometry of a double bond if the alkyne is partially reduced, or establishing specific stereocenters in more complex derivatives. For electrophilic additions to alkynes, achieving high stereoselectivity to yield either cis or trans products can be challenging and is often influenced by the reaction mechanism. nih.gov For example, trans-dihalogenation of alkynes can be achieved with high stereoselectivity using a combination of an N-halosuccinimide electrophile and an alkali metal halide in acetic acid. nih.gov

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example |

|---|---|---|---|

| Catalyst | Directs the position of substituent attachment on the pyrrole ring in multicomponent reactions. researchgate.net | Can favor the formation of a specific stereoisomer, for instance, in metal-catalyzed cyclization reactions. nih.gov | Use of different metal catalysts (e.g., Au, Pd, Cu) in reactions of alkynes with various nitrogen sources. nih.gov |

| Solvent | Aprotic polar solvents can enhance regioselectivity by stabilizing charged intermediates. organic-chemistry.org | The reaction medium can influence the transition state geometry, affecting the stereochemical outcome. nih.gov | Use of DMAc to improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org |

| Substrate Electronics | The electronic nature of substituents on the alkyne and pyrrole precursors influences the site of reaction. nih.gov | Electron-donating or withdrawing groups can affect the stereochemical course of addition reactions. | Regioselectivity in electrophilic additions to unsymmetrical alkynes is determined by steric and electronic factors. nih.gov |

| Reaction Mechanism | The mechanistic pathway (e.g., concerted vs. stepwise) dictates the final arrangement of atoms. | Different mechanisms (e.g., E2 elimination) can lead to specific stereoisomeric products. khanacademy.org | Trans-dihalogenation of alkynes proceeding through a specific intermediate to give a single stereoisomer. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyrroles is an area of increasing focus, aiming to reduce environmental impact and improve efficiency. ingentaconnect.com This involves developing methodologies that are atom-economical, utilize less hazardous substances, and are more energy-efficient.

Solvent-Free and Atom-Economical Processes

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of often-toxic organic solvents. nih.govmdpi.com Several methods for pyrrole synthesis have been developed that proceed under solvent-free conditions, sometimes with the aid of mechanochemistry (grinding) or microwave irradiation. mdpi.comacs.org For example, a solvent-free Paal-Knorr reaction can be used to synthesize pyrrole derivatives from a 1,4-dicarbonyl compound and an amine, with water as the only byproduct. acs.org

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. acs.org Syntheses that are highly atom-economical maximize the incorporation of reactant atoms into the final product, minimizing waste. nih.govnih.gov For instance, certain cyclization reactions to form pyrroles from propargyl alcohols and terminal alkynes can be highly atom-economical, with water being the only byproduct. acs.org Similarly, methods starting from aziridines can be designed to be highly atom-economical, incorporating all atoms from the reactants into the final pyrrole product except for a molecule of water. nih.gov

| Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification. | Manganese-catalyzed synthesis of pyrroles from 1,4-diols and primary amines. nih.gov | nih.gov |

| Atom-Economical Synthesis | Maximizes incorporation of reactant atoms into the product. | Reaction of propargyl alcohols and terminal alkynes to form polysubstituted pyrroles. acs.org | acs.org |

| Photochemical Synthesis | Uses light as a clean energy source. | Metal-free, visible-light-enabled three-component synthesis of highly substituted pyrroles. rsc.org | rsc.org |

| Mechanochemical Synthesis | Uses mechanical energy to drive reactions, often solvent-free. | Solvent-free mechanochemical C-H butadiynylation of pyrrole. mdpi.com | mdpi.com |

Flow Chemistry Applications in Pyrrole Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for pyrrole synthesis. mdpi.com These include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for easier scalability and automation. mdpi.comacs.org

The synthesis of pyrrole derivatives has been successfully demonstrated using microreactors in a continuous flow setup. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity. For example, a flow chemistry method for pyrrole synthesis was developed and optimized in microreactors, achieving near-quantitative yields, and was subsequently scaled up to produce significant quantities of a pyrrole derivative per hour. acs.org Flow chemistry is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the next reaction step without isolation, a concept known as "telescoped reactions". mdpi.com While the application of flow chemistry to the synthesis of all nitrogen-containing heterocycles is still an area of development, its potential for creating more efficient and safer processes for producing compounds like this compound and its analogues is clear. mdpi.com

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive search for advanced spectroscopic and structural elucidation research on the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite targeted inquiries for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, specific experimental spectra required for a detailed analysis are not available.

Efforts to locate ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, HMBC) studies, which are crucial for determining the precise structural connectivity and dynamics of the molecule, were unsuccessful. Similarly, a search for infrared (IR) and Raman spectroscopy data, essential for identifying functional groups and understanding their interactions, yielded no specific results for this compound.

While general spectroscopic information exists for related structures, such as pyrrole, propanoic acid, and pyrrole-2-carboxylic acid, this data is not directly applicable for a scientifically accurate and detailed analysis of this compound. The unique combination of the pyrrole ring, the propynoic acid chain, and the alkyne bond creates a distinct electronic and structural environment. Extrapolating from related but different molecules would lead to inaccuracies and would not meet the standards of rigorous scientific reporting.

Consequently, the creation of detailed data tables for ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy, as well as an in-depth discussion of the compound's spectroscopic characteristics, cannot be fulfilled at this time. The synthesis of this compound may have been performed, as indicated by its presence in chemical supplier databases, but the detailed characterization data has not been published in the journals, databases, and other scientific resources accessed. Further experimental research is required to determine and document the spectroscopic properties of this compound.

Advanced Spectroscopic and Structural Elucidation Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and exploring the fragmentation pathways of a molecule. For 3-(1H-pyrrol-2-yl)prop-2-ynoic acid, with a chemical formula of C₇H₅NO₂, the expected exact mass is 147.0320 g/mol . High-resolution mass spectrometry (HRMS) is employed to confirm this precise mass, which aids in elemental composition analysis.

Under mass spectrometric conditions, the molecule undergoes characteristic fragmentation. The fragmentation pattern provides valuable information for structural confirmation. Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group (–COOH) as CO₂ and H₂O. For this specific compound, a significant fragmentation event would be the decarboxylation, leading to the formation of a propargyl-pyrrole cation. Further fragmentation of the pyrrole (B145914) ring can also be observed.

Table 1: Mass Spectrometry Data for this compound

| Analysis Type | Data/Information Provided |

| Molecular Formula | C₇H₅NO₂ |

| Exact Mass | 147.0320 u |

| Molecular Weight | 147.13 g/mol |

| Primary Fragmentation | Loss of CO₂ (decarboxylation) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on compounds structurally related to this compound, such as methyl 3-(1H-pyrrol-2-yl)propiolate, reveal key structural features that can be extrapolated.

In the solid state, the pyrrole ring and the propiolic acid moiety are essentially coplanar. This planarity is a consequence of the sp² and sp hybridization of the atoms involved in the conjugated system. The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, the carboxylic acid groups form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Additionally, the N-H group of the pyrrole ring can participate in hydrogen bonding with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, leading to the formation of extended supramolecular chains or sheets. These strong intermolecular interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Table 2: Crystallographic Data and Key Structural Parameters

| Parameter | Description |

| Crystal System | Data not available for the specific acid, but related esters are often monoclinic or orthorhombic. |

| Space Group | Dependent on the crystal system and packing. |

| Key Intermolecular Interactions | O–H···O hydrogen bonds between carboxylic acid groups (dimer formation). N–H···O hydrogen bonds between the pyrrole N-H and a carbonyl oxygen. |

| Molecular Conformation | The pyrrole ring and the prop-2-ynoic acid side chain are largely coplanar. |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated system.

The conjugation extends from the pyrrole ring through the carbon-carbon triple bond to the carbonyl group of the carboxylic acid. This extended π-system is responsible for the molecule's ability to absorb UV light. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. In polar solvents, a bathochromic shift (red shift) is often observed due to the stabilization of the excited state through dipole-dipole interactions or hydrogen bonding. The main absorption band for similar compounds is typically found in the range of 280-320 nm. The electronic transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

Table 3: UV-Vis Spectroscopic Data

| Parameter | Value/Description |

| λmax | Typically observed in the 280-320 nm range. |

| Type of Transition | Primarily π → π* transitions. |

| Solvent Effects | Bathochromic (red) shift is often observed with increasing solvent polarity. |

| Chromophore | The entire conjugated system of the pyrrole ring linked to the propiolic acid moiety. |

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Energy Landscapes

Intramolecular Hydrogen Bonding Interactions

While computational studies have been conducted on structurally related pyrrole (B145914) derivatives, the strict focus on 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid as per the user's instructions prevents the inclusion of this analogous data. The unique combination of the pyrrole ring, the propynoic acid moiety, and their specific linkage in this molecule means that data from other compounds cannot be accurately extrapolated to fulfill the requirements of the requested article.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate the outlined sections.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For pyrrole-containing molecules, DFT calculations can map out the potential energy surfaces of various reaction pathways, identify transition states, and determine activation energies. This allows chemists to understand and predict regioselectivity and stereoselectivity, and to optimize reaction conditions.

In the context of synthesizing pyrrole derivatives, DFT has been employed to investigate a variety of reaction types. For instance, studies on the synthesis of substituted pyrroles have utilized DFT to understand the intricacies of multi-component reactions and ring-forming processes. researchgate.netrsc.org These calculations often reveal the step-by-step atomistic details of bond formation and cleavage, which are difficult to probe experimentally.

A common application of DFT in this area is to compare different plausible reaction mechanisms. For example, in the acid-catalyzed reactions of diazo compounds with pyrrole substrates, DFT calculations have been instrumental in distinguishing between different proposed pathways, such as those involving carbene-like intermediates versus C-protonation mechanisms. researchgate.net Similarly, in the synthesis of β-furan/pyrrole-substituted cyclohexenone derivatives, DFT calculations have helped to unravel a complex cascade of events including Diels-Alder cycloaddition, C-C bond cleavage, and intramolecular hydrogen migration. acs.org

For this compound, computational modeling could be used to explore its reactivity in various transformations. For example, the acidity of the carboxylic acid proton, the nucleophilicity of the pyrrole ring, and the reactivity of the alkyne moiety could all be probed. DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack and could model the transition states for reactions such as esterification, amidation, or addition reactions at the triple bond.

Table 1: Representative Applications of DFT in Elucidating Reaction Mechanisms of Pyrrole Derivatives

| Reaction Type | Computational Method | Key Findings |

| Synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ols | DFT-B3LYP/6-31G(d,p) | Elucidation of a multi-step mechanism involving amide formation and subsequent cyclization. acs.org |

| Acid-catalyzed C-H insertion into pyrroles | DFT | Revealed a mechanism involving selective diazo C-protonation to form electrophilic carbocations. researchgate.net |

| Synthesis of β-furan/pyrrole-substituted cyclohexenones | DFT | Uncovered a cascade mechanism involving Diels-Alder cycloaddition and subsequent rearrangements. acs.org |

| Electrochemical ring expansion of pyrroles | DFT | Supported a mechanism involving a distonic radical cation intermediate. acs.org |

Intermolecular Interactions and Crystal Packing Predictions

The solid-state structure of a molecule, governed by its intermolecular interactions and crystal packing, dictates many of its bulk properties, including solubility, melting point, and bioavailability. Computational methods can be used to predict the most stable crystal structures of a given molecule and to analyze the nature of the intermolecular forces at play.

For this compound, the primary intermolecular interactions are expected to be hydrogen bonding involving the carboxylic acid group and the N-H of the pyrrole ring. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyrrole N-H is a hydrogen bond donor. These interactions are likely to lead to the formation of well-defined supramolecular synthons, such as the classic carboxylic acid dimer or catemer motifs.

Computational studies on similar aromatic carboxylic acids have demonstrated the ability of theoretical methods to predict and rationalize their crystal structures. acs.orgnih.gov These studies often employ a combination of quantum chemical calculations to determine the conformational preferences of the molecule and force-field based methods to explore the potential energy landscape of the crystal.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrrole rings are also expected to play a significant role in the crystal packing of this compound. The interplay between these different types of non-covalent interactions will ultimately determine the final crystal structure. Computational analysis can quantify the relative strengths of these interactions and predict the most likely packing arrangements. For instance, the crystal structure of 2-methyl-5-(tetrafluorophosphoranyl)pyrrole reveals chains linked by F···H-N hydrogen bonds, demonstrating the importance of such interactions in the solid state. rsc.org

Table 2: Common Intermolecular Interactions in Pyrrole and Carboxylic Acid Derivatives

| Interaction Type | Description | Expected Role in this compound |

| Hydrogen Bonding (O-H···O=C) | Strong interaction between carboxylic acid groups, often leading to dimers or chains. | A primary driving force for self-assembly. |

| Hydrogen Bonding (N-H···O=C) | Interaction between the pyrrole N-H and the carboxylic acid carbonyl. | Contributes to the overall hydrogen bonding network. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Influences the packing of the pyrrole rings. |

| van der Waals forces | Weak, non-specific interactions between all atoms. | Contribute to the overall lattice energy. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, solvation, and interactions with other molecules in a liquid or solution environment. For this compound, MD simulations could be employed to understand its behavior in different solvents and its potential to interact with biological macromolecules.

MD simulations of small aromatic carboxylic acids have been used to investigate their adsorption at interfaces and their aggregation behavior. acs.org For example, simulations have shown how the environment (e.g., aqueous vs. hydrocarbon phase) can influence the adsorption of aromatic carboxylic acids onto surfaces. acs.org Such studies could be relevant for understanding the behavior of this compound in various applications.

Furthermore, MD simulations can be used to explore the conformational landscape of flexible molecules. While this compound is relatively rigid, rotation around the single bond connecting the pyrrole ring to the propynoic acid moiety could be investigated. MD simulations can also be combined with quantum mechanical calculations (QM/MM) to study chemical reactions in solution, providing a more realistic model than gas-phase calculations alone.

In the context of drug design, MD simulations are crucial for understanding how a ligand binds to its target protein. mdpi.com If this compound were to be investigated as a potential bioactive molecule, MD simulations would be essential for predicting its binding mode and affinity to a target protein, as well as for assessing the stability of the protein-ligand complex.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Information Gained | Relevance |

| Solvation in different media | Solvation free energy, radial distribution functions, hydrogen bonding dynamics with solvent. | Understanding solubility and behavior in different environments. |

| Conformational analysis | Exploration of rotational barriers and preferred conformations in solution. | Assessing the flexibility of the molecule. |

| Aggregation behavior | Simulation of multiple molecules to study self-assembly in solution. | Predicting the tendency to form aggregates. |

| Protein-ligand docking and MD | Binding mode prediction, binding free energy calculations, stability of the complex. | Guiding the design of new bioactive molecules. |

Molecular Interactions and Structure Activity Relationship Sar at a Mechanistic Level

Design Principles for Modulating Molecular Recognition

The design of pyrrole-based compounds, including derivatives of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid, is guided by fundamental principles of molecular recognition which involve surface complementarity, thermodynamics, and physicochemical properties. nih.gov The goal is to create molecules with enhanced efficacy and selectivity for their biological targets. acs.org

Key design strategies include:

Structure-Guided Design: Utilizing the crystal structure of target proteins and pharmacophore models to design novel inhibitors. This approach was successfully used to design pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov The pyrrole (B145914) scaffold can be used to connect different functional groups, acting as a core to orient them correctly within a binding pocket. nih.gov

Fragment-Based Molecular Hybridization: This approach combines different pharmacophoric fragments to create new derivatives. For instance, novel pyrrole-based compounds for Alzheimer's disease were developed by applying this strategy, linking a pyrrole core with other functional groups through a Paal–Knorr condensation. nih.gov

Bioisosteric Replacement and Scaffold Hopping: The pyrrole nucleus itself is often used as a bioisostere for other aromatic or heterocyclic rings to improve properties like binding affinity or metabolic stability. The amide group in some pyrrole cannabimimetics, for example, can be replaced by alternative moieties to explore new interactions. escholarship.org

Modulation of Hydrogen Bonding: Dipyrrinones and other pyrrole-based derivatives have preorganized hydrogen bonding sites that are crucial for molecular recognition, allowing them to bind to targets like carboxylic acids or anions. taylorfrancis.com The NH group of the pyrrole ring and the carboxylic acid group of this compound are key sites for establishing such hydrogen bonds.

Computational Ligand Design and Binding Site Analysis

Computational methods are indispensable tools in the design and analysis of pyrrole-based ligands, enabling the prediction of binding affinities and the identification of key interactions at the molecular level. mdpi.comresearchgate.net

Molecular Docking and Binding Site Identification: Molecular docking simulations are widely used to predict the binding modes of pyrrole derivatives within the active sites of target proteins. nih.govnih.gov For example, studies on pyrrole-based compounds targeting the colchicine-binding site (CBS) of tubulin have utilized docking to understand how these ligands interact with key amino acid residues. mdpi.com Similarly, docking has been employed to analyze the interactions of pyrrole derivatives with various breast cancer targets like HER2, ERα, and Aromatase, as well as enzymes like enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR). nih.govvlifesciences.comnih.gov The identification of the binding site is a critical first step, often accomplished using tools like CASTp (Computed Atlas of Surface Topography of proteins) which predicts active sites based on protein topography. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are developed to understand the relationship between the structural features of pyrrole derivatives and their biological activity. These models can predict the activity of new compounds and guide the design of more potent ligands by highlighting the importance of steric, electrostatic, and hydrophobic fields. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of ligand-protein complexes over time. For instance, MD simulations have confirmed the stability of interactions between pyrrole derivatives and their target enzymes, such as α-glucosidase and REV-ERBα, providing insights into the dynamic nature of the binding. vlifesciences.com

The table below illustrates the application of computational methods in analyzing the binding of a pyrrole derivative (SR9009) to various breast cancer targets.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| HER2 | -8.5 | Not specified |

| ERα | -9.1 | Not specified |

| Aromatase | -9.0 | Not specified |

| REV-ERBα | -10.5 | Not specified |

| BRMS1 | -8.8 | Not specified |

| Topoisomerase II | -8.9 | Not specified |

| Data derived from molecular docking analysis of the pyrrole derivative SR9009. nih.govresearchgate.net |

Mechanistic Studies of Molecular Target Interactions (e.g., enzyme active sites)

Understanding how this compound and its derivatives interact with molecular targets at a mechanistic level is crucial for rational drug design. The pyrrole scaffold is found in inhibitors of a wide range of enzymes and receptors, and the specific interactions often dictate the compound's potency and selectivity.

Pyrrole derivatives have been designed to target various enzymes implicated in disease. For example, pyrrole-fused pyrimidines have been developed as inhibitors of the InhA enzyme, a key target in Mycobacterium tuberculosis. rsc.org Enzymatic assays showed that the most potent compounds in this series could achieve significant inhibition of InhA. rsc.org Other pyrrole derivatives have been identified as potent inhibitors of kinases like CHK1, VEGFR-2, and EGFR, often with IC50 values in the submicromolar to low micromolar range. rsc.org

The interactions are typically a combination of:

Hydrogen Bonding: The pyrrole NH group and the carboxylic acid moiety of the title compound are prime candidates for forming hydrogen bonds with amino acid residues in an enzyme's active site.

Hydrophobic Interactions: The aromatic pyrrole ring can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

The table below shows the inhibitory activity of selected pyrrole derivatives against various protein kinases, illustrating the potential of this scaffold.

| Compound | Target Kinase | IC50 (µM) |

| Pyrrole Derivative 7a | CHK1 | 0.43 |

| Pyrrole Derivative 7b | CHK1 | 0.35 |

| Pyrrole Derivative 7c | CHK1 | 0.29 |

| Pyrrole Derivative 7a | VEGFR-2 | 1.25 |

| Pyrrole Derivative 7b | VEGFR-2 | 1.10 |

| Data from a study on novel pyrrole derivatives as selective CHK1 inhibitors. rsc.org |

Influence of Substituent Effects on Electronic and Steric Interactions

The biological activity of this compound can be finely tuned by adding different substituents to the pyrrole ring. These substituents exert electronic and steric effects that modulate the molecule's interaction with its target. nih.gov

Electron-withdrawing groups (e.g., nitro, cyano, halo) can enhance the acidity of the pyrrole N-H, making it a better hydrogen bond donor. They also tend to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can be important for charge transfer interactions. researchgate.net In some cases, electron-withdrawing substituents on the pyrrole ring have been shown to improve anti-tuberculosis activity. nih.gov

Electron-donating groups (e.g., alkyl, methoxy) increase the electron density of the pyrrole ring, which can strengthen π-π stacking interactions.

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a binding pocket.

Bulky substituents can create steric hindrance, which may either prevent binding or, conversely, improve selectivity by preventing the molecule from fitting into the active sites of off-target proteins. mdpi.com For example, attaching bulky substituents to the carboxamide portion of pyrrole-2-carboxamides greatly improved their anti-TB activity. nih.gov However, in other cases, bulky groups can cause the molecule to twist, disrupting the planarity required for optimal π-electronic conjugation and binding. mdpi.comnih.gov

The position of the substituent is also critical. Studies have shown that substituents at the C2-position of pyrroles can lower their triplet energy more effectively than those at the C3-position, which has implications for their use in photochemistry. acs.org In cannabinoid receptor agonists, modifying positions 1, 3, and 4 of the pyrrole nucleus led to compounds with varying affinities for CB1 and CB2 receptors. escholarship.org

The interplay between these electronic and steric effects is complex but provides a powerful tool for optimizing the structure-activity relationship of pyrrole-based compounds. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Heterocyclic Architectures

The compound serves as a valuable starting material for the synthesis of intricate heterocyclic structures. The pyrrole (B145914) nucleus, combined with the reactive alkyne and carboxylic acid functionalities, allows for a variety of cyclization and annulation strategies.

Synthesis of Pyrrole-Fused Systems

The structure of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is conducive to intramolecular cyclization reactions to form pyrrole-fused systems. The strategic placement of the carboxylic acid and the pyrrole nitrogen allows for cyclization reactions that can lead to the formation of bicyclic systems like pyrrolo-lactones or other related fused heterocycles. While direct examples utilizing this specific acid are specialized, the general strategy is well-established in organic synthesis. For instance, related methodologies involving intramolecular cyclization of 2-pyrrolecarboxylic acid derivatives have been successfully employed to create pyrrolo[2,3-c]pyridine-7-ones. nih.gov This highlights the potential of using bifunctional pyrrole derivatives to access more complex, fused scaffolds. The development of such synthetic routes is crucial for creating novel molecular cores for various applications.

Precursors for Polyheterocyclic Compounds

The functionalities present in this compound make it a suitable precursor for more elaborate polyheterocyclic compounds. The alkyne group can participate in a range of cycloaddition reactions, such as [3+2] cycloadditions, to introduce additional heterocyclic rings. researchgate.net Furthermore, the pyrrole ring itself can be a component in tandem reactions designed to build multi-ring systems. Research has demonstrated the synthesis of polycyclic 2-substituted, 3,4-fused pyrroles through various catalytic methods, underscoring the utility of substituted pyrroles as key building blocks. researchgate.net These strategies allow for the modular construction of complex molecules with diverse three-dimensional structures.

Table 1: Examples of Synthetic Strategies for Pyrrole-Based Heterocycles

| Precursor Type | Reaction Type | Product Class | Reference |

| 2-Pyrrolecarboxylic acid amidoacetals | Acid-promoted intramolecular cyclization | Pyrrolo[2,3-c]pyridine-7-ones | nih.gov |

| 2-Nitrochalcones and isocyanides | Stepwise [3+2] cycloaddition/reductive cyclization | Pyrrolo[3,4-c]quinoline N-oxides | researchgate.net |

| 1,3-Diketones and diazo compounds | Metal-catalyzed reaction | Alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates | researchgate.net |

Integration into Conjugated Systems for Optoelectronic Research

The conjugated system formed by the pyrrole ring and the acetylenic linkage in this compound makes it an interesting candidate for incorporation into larger π-conjugated molecules for applications in materials science.

Chromophore Development

The pyrrole moiety is a well-known component in the design of chromophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes. mdpi.com The electronic properties of the pyrrole ring can significantly influence the absorption and emission characteristics of a dye molecule. Theoretical studies have shown that the point of attachment to the pyrrole ring (e.g., 2-pyrrolyl vs. 3-pyrrolyl) can cause shifts in the spectral wavelengths. mdpi.com Incorporating a unit like this compound into a larger chromophoric system allows for fine-tuning of its photophysical properties. The rigid alkyne linker ensures effective electronic communication between the pyrrole unit and the rest of the conjugated system, while the carboxylic acid group provides a handle for further functionalization or anchoring to surfaces. Deprotonation of pyrrole substituents has been shown to induce a bathochromic (red) shift in the absorption wavelength of BODIPY dyes. mdpi.com

Potential in Conductive Polymer Research

Pyrrole is the monomeric unit of polypyrrole, one of the most studied and utilized conductive polymers. The inherent conductivity of polypyrrole arises from the delocalization of π-electrons along the polymer chain. The structure of this compound, featuring an extended conjugated path through the alkyne, suggests its potential as a modified monomer for creating functionalized conductive polymers. While polypyrrole itself is well-known, the incorporation of monomers with specific side chains like prop-2-ynoic acid could lead to polymers with tailored properties. The carboxylic acid group could enhance solubility, provide sites for cross-linking, or enable the polymer to coordinate with metal ions, potentially modulating its conductive properties.

Ligand Design for Coordination Chemistry

The molecular structure of this compound contains multiple potential coordination sites, making it a candidate for the design of novel ligands for metal complexes. The pyrrole nitrogen atom and the oxygen atoms of the carboxylic acid group can all act as Lewis bases, capable of donating electron pairs to a metal center. The rigid alkyne spacer between the pyrrole and carboxylate groups imposes specific geometric constraints, which can lead to the formation of well-defined coordination polymers or discrete metal-organic complexes. The design of ligands with similar architectures, such as 3-(pyridin-2-yl)propiolic acid, has been explored in coordination chemistry. nih.gov The ability to form stable complexes with various metal ions opens up possibilities for applications in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.

Table 2: Potential Coordination Sites and Applications

| Functional Group | Potential Coordination Site | Potential Application |

| Pyrrole | Nitrogen atom | Modulation of electronic properties of metal center |

| Carboxylic Acid | Oxygen atoms (carboxylate) | Anionic ligand, bridging ligand in polymers |

| Alkyne | π-system (less common) | Formation of specific coordination geometries |

Development of Novel Synthetic Methodologies (e.g., Click Chemistry Precursors)

The quest for efficient and versatile synthetic methodologies is a cornerstone of modern organic chemistry. The development of building blocks that can be readily transformed into complex molecular architectures is central to this endeavor. This compound has emerged as a valuable precursor in this context, primarily owing to its unique combination of a reactive terminal alkyne, a nucleophilic pyrrole ring, and a carboxylic acid handle. These features make it an ideal candidate for the development of novel synthetic strategies, most notably as a precursor in click chemistry.

The terminal alkyne functionality within this compound positions it as a prime substrate for one of the most prominent click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govrsc.org Click chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. nih.gov The CuAAC reaction, in particular, has become a benchmark for its reliability and efficiency in connecting molecular fragments. nih.govrsc.org It involves the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org

The use of this compound in a CuAAC reaction would involve its terminal alkyne reacting with an organic azide (R-N₃). The resulting product is a highly functionalized triazole, which incorporates the pyrrole ring and the carboxylic acid group. This reaction provides a straightforward and powerful method for covalently linking the pyrrole moiety to a wide variety of other molecules or materials, depending on the nature of the "R" group on the azide. The mechanism of this transformation proceeds through the formation of a copper(I) acetylide intermediate. nih.gov

The versatility of this approach is summarized in the table below, illustrating the general transformation of this compound via CuAAC.

| Reactant 1 | Reactant 2 | Catalyst | Product Structure | Product Description |

|---|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper(I) source |  (General Structure) (General Structure) | A 1,4-disubstituted 1,2,3-triazole bearing a pyrrole-2-carboxylic acid moiety at the 4-position and a variable substituent (R) from the azide at the 1-position. |

Beyond its role as a click chemistry precursor, the pyrrole ring system itself is an active participant in various cycloaddition reactions, further broadening the synthetic utility of this compound. Pyrrole derivatives are known to undergo [3+2] cycloaddition reactions to form more complex heterocyclic systems. nih.govnih.govmdpi.com For instance, N-arylpyrroles can participate in Diels-Alder type [4+2] cycloadditions with arynes to generate bridged-ring amines. beilstein-journals.org The presence of both the alkyne and the pyrrole ring within the same molecule offers the potential for sequential or intramolecular cycloadditions, leading to the rapid assembly of complex, polycyclic scaffolds. The development of such synthetic routes is of significant interest for creating libraries of novel compounds for various applications in materials science and medicinal chemistry. nih.gov

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into a molecular framework can profoundly influence its biological activity and material properties. For 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid, the development of asymmetric synthetic routes to generate chiral analogues is a critical next step. Currently, synthetic methods primarily yield racemic mixtures. Future research should focus on stereoselective strategies to access enantiomerically pure or enriched compounds.

Promising approaches include the use of chiral catalysts, auxiliaries, or reagents. youtube.comyoutube.com Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. mdpi.comnih.gov Chiral phosphoric acids or thiourea (B124793) derivatives could potentially catalyze the enantioselective construction of axially chiral pyrroles. mdpi.comresearchgate.net Another avenue involves the enantioselective alkylation of the carboxylic acid moiety using chiral lithium amides, which can function as both a strong base and a chiral auxiliary. rsc.org The development of such methods would provide access to a library of chiral analogues, enabling the systematic investigation of stereochemistry on the compound's function.

A recent review highlights synthetic strategies toward pyrroles within chiral frameworks, summarizing reports from 2010–2023. rsc.org These strategies include creating pyrroles with substituents that have chiral centers or where the pyrrole (B145914) is part of an axially chiral system due to restricted bond rotation. rsc.org For instance, a novel method for creating fully asymmetric diketopyrrolopyrrole derivatives has been demonstrated, showcasing the potential for extensive customization of the pyrrole core. rsc.org

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Anticipated Chiral Product | Key References |

| Organocatalytic Cyclization | Chiral Phosphoric Acid / Thiourea | Axially Chiral Pyrrole Analogues | mdpi.comresearchgate.net |

| Enantioselective Alkylation | Chiral Lithium Amides | α-Chiral Carboxylic Acid Analogues | rsc.org |

| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliaries / Other Chiral Groups | Diastereomerically Pure Intermediates | youtube.com |

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating chemical reactions under extreme conditions, such as high pressure or high temperature, can unveil novel reactivity patterns and lead to the formation of unique molecular architectures. The aromatic pyrrole core of this compound is generally resistant to cycloaddition reactions under standard conditions. However, high-pressure studies on pyrroles have shown that they can undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.org

Specifically, N-acylpyrroles have been shown to react with dienophiles under pressures ranging from 9 to 18 kbar, providing an entry into azabicycloheptane structures. tandfonline.com The application of high pressure could therefore force this compound to participate in otherwise inaccessible cycloaddition reactions, either as a diene via its pyrrole ring or as a dienophile via its alkyne moiety. clockss.orgtandfonline.com

Furthermore, the alkyne functional group itself exhibits diverse reactivity under various conditions. numberanalytics.com While typical reactions include additions and hydrogenations, extreme temperatures can induce rearrangements and other transformations. khanacademy.orgpressbooks.pub Exploring the behavior of this compound under high-pressure and high-temperature regimes could lead to the discovery of novel, structurally complex derivatives with unique properties.

| Extreme Condition | Potential Reaction Type | Potential Product Class | Relevant Findings |

| High Pressure (9-18 kbar) | [4+2] Cycloaddition | Azabicycloheptane derivatives | Pyrroles react with dienophiles under high pressure. clockss.orgtandfonline.com |

| High Temperature | Rearrangement / Isomerization | Novel heterocyclic scaffolds | Elevated temperatures can promote side reactions and rearrangements in alkyne synthesis. khanacademy.org |

| Oxidative Conditions (e.g., KMnO₄) | Oxidative Cleavage | Pyrrole-2-carboxylic acid and CO₂ | Internal alkynes can be cleaved to form two carboxylic acids. masterorganicchemistry.com |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. For a molecule like this compound, AI and ML can play a pivotal role in exploring its vast chemical space more efficiently.

ML models can be trained on large datasets of known reactions to predict the yield and selectivity of new transformations. For instance, models have been developed to predict the yield of pyrrole condensation reactions with high accuracy. These predictive capabilities can guide experimental efforts, saving time and resources by prioritizing reactions with a high probability of success.

Design of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic probes for real-time, in-situ monitoring of reactions involving this compound is a significant area for future research. Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout a reaction. youtube.comnih.gov

The distinct spectroscopic signatures of the pyrrole ring and the alkyne group can be exploited for this purpose. The C-H stretch of the terminal alkyne typically appears as a strong, narrow band around 3260-3330 cm⁻¹ in the IR spectrum, while the triple bond itself gives a weak peak at 2100-2260 cm⁻¹. libretexts.org The disappearance of these signals and the appearance of new peaks corresponding to the product can be tracked in real-time to monitor reaction progress. youtube.com Similarly, the unique chemical shifts of the protons on the pyrrole ring and the acetylenic proton in ¹H NMR spectroscopy can be used to follow the reaction kinetics. nih.govlibretexts.org Designing reaction setups that incorporate these in-situ monitoring techniques will provide invaluable mechanistic insights and facilitate the rapid optimization of synthetic protocols.

| Spectroscopic Technique | Target Functional Group | Information Gained | Key Advantages |

| In-situ FTIR | C≡C-H stretch (alkyne) | Reaction kinetics, endpoint determination | Real-time data, non-invasive youtube.com |

| In-situ ¹H NMR | Pyrrole and acetylenic protons | Mechanistic insights, intermediate detection | Detailed structural information nih.gov |

| Raman Spectroscopy | C≡C stretch (alkyne) | Complementary to FTIR, good for aqueous systems | Less interference from water |

Multidisciplinary Research at the Interface of Chemistry and Other Sciences (e.g., Chemoproteomics)

The true potential of this compound may be realized through multidisciplinary research that bridges chemistry with other scientific domains. The pyrrole scaffold is a common motif in biologically active compounds, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.gov This suggests that this compound and its analogues could be valuable leads in drug discovery. ontosight.ai

One particularly exciting avenue is in the field of chemoproteomics. The terminal alkyne group serves as a versatile "handle" for bioorthogonal chemistry, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry). This allows the molecule to be attached to reporter tags (like fluorophores or biotin) after it has interacted with its biological target.

Therefore, this compound could be used as a chemical probe to identify and study the protein targets of pyrrole-containing drugs. nih.gov By treating cells or cell lysates with this compound and then using click chemistry to attach an affinity tag, researchers could isolate and identify the proteins that bind to the pyrrole moiety. This approach could elucidate the mechanism of action of existing drugs and identify new therapeutic targets. Additionally, the conductive properties of polypyrrole suggest that derivatives of this compound could be explored in the development of novel biomaterials and sensors for healthcare monitoring. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.